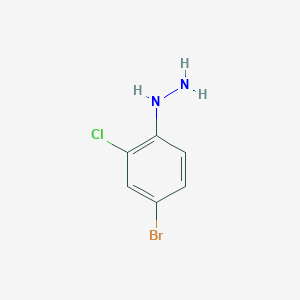

(4-Bromo-2-chlorophenyl)hydrazine

Descripción general

Descripción

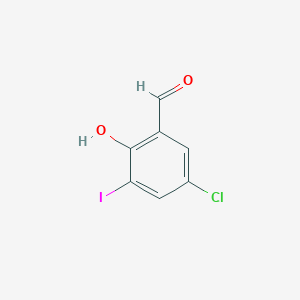

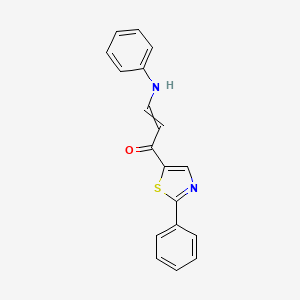

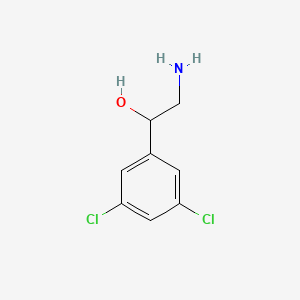

The compound "(4-Bromo-2-chlorophenyl)hydrazine" is a derivative of hydrazine where the hydrazine moiety is attached to a bromo-chlorophenyl ring. This structure is a part of various synthesized compounds that have been studied for their chemical and physical properties, as well as their potential applications in different fields such as supramolecular chemistry and molecular modeling .

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated benzene derivatives with hydrazine or its derivatives. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate . Similarly, bis(3-halo-4-dimethylaminobenzylidene)hydrazines were synthesized and their crystal structures were solved . These methods demonstrate the versatility of halogenated phenyl hydrazines in synthesizing a variety of compounds with potential applications in material science and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was determined, revealing the orientation of benzene rings and the presence of intermolecular hydrogen bonds . The crystal structures of other derivatives have also been solved, providing insights into their planarity and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through different reactions. Arylidene-hydrazinyl-thiazolines and their precursors were synthesized and their fragmentation pathways were investigated using mass spectrometry . The interaction of a bromo hydrazine derivative with DNA was studied, suggesting intercalation as a possible mode of binding . These studies highlight the potential of bromo-chlorophenyl hydrazines in biochemistry and medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by various analytical techniques. The crystal packing, hydrogen bonding, and van der Waals contacts play significant roles in the stability of these molecules . Theoretical studies using DFT calculations have provided insights into the electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential . These properties are crucial for understanding the behavior of these compounds in different environments and for designing new materials with desired characteristics.

Aplicaciones Científicas De Investigación

Environmental Monitoring and Detection

(4-Bromo-2-chlorophenyl)hydrazine and its derivatives have been explored in environmental monitoring. For instance, a study developed a sensor using a hydroquinone derivative for the measurement of hydrazine, a major water pollutant, in the presence of 4-chlorophenol. This sensor demonstrated improved sensitivity and detection limits, highlighting its potential in detecting hydrazine and 4-chlorophenol in water samples (Tahernejad-Javazmi et al., 2018).

Synthesis of Chemical Compounds

The synthesis of various chemical compounds, including those with potential pharmaceutical applications, often involves (4-Bromo-2-chlorophenyl)hydrazine or its derivatives. For example, research by Ramadan (2019) involved the synthesis of arylidene-hydrazinyl-thiazolines, showcasing the role of these compounds in developing new chemical structures with potential therapeutic uses (Ramadan, 2019).

Exploration of Antidepressant Activities

Derivatives of (4-Bromo-2-chlorophenyl)hydrazine have been investigated for their potential antidepressant activities. A study synthesized 3,5-diphenyl-2-pyrazoline derivatives using hydrazine hydrate and evaluated their antidepressant effects in mice, suggesting the potential therapeutic applications of these compounds (Palaska et al., 2001).

Development of Fluorescent Probes

Researchers have developed fluorescent probes using derivatives of (4-Bromo-2-chlorophenyl)hydrazine for detecting various substances. For example, a study utilized dicyanoisophorone as a fluorescent group and a 4-bromobutyryl moiety as the recognition site for sensing hydrazine, demonstrating its use in biological and environmental samples (Zhu et al., 2019).

Safety And Hazards

Direcciones Futuras

Pyrazole derivatives, including hydrazine-based compounds, have attracted the attention of many researchers due to their diverse pharmacological activities . They are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, it can be expected that “(4-Bromo-2-chlorophenyl)hydrazine” and similar compounds will continue to be a subject of interest in future research.

Propiedades

IUPAC Name |

(4-bromo-2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJQHFUPMMKBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298904 | |

| Record name | (4-Bromo-2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-chlorophenyl)hydrazine | |

CAS RN |

221092-48-4 | |

| Record name | (4-Bromo-2-chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221092-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.